molecular formula C29H52O2 B104247 Cholestane, 2,2-dimethoxy-, (5alpha)- CAS No. 18003-84-4

Cholestane, 2,2-dimethoxy-, (5alpha)-

Cat. No. B104247
CAS RN: 18003-84-4
M. Wt: 432.7 g/mol
InChI Key: IKXKJTMLMUUQNB-IBGXMBOKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cholestane, 2,2-dimethoxy-, (5alpha)-, also known as 5α,6α-epoxycholestan-3β-ol, is a naturally occurring steroid. It is a derivative of cholesterol and has been studied for its potential therapeutic applications.

Mechanism Of Action

The mechanism of action of cholestane, 2,2-dimethoxy-, (5alpha)- is not fully understood. However, it has been suggested that it may exert its therapeutic effects through the modulation of signaling pathways involved in inflammation, cell proliferation, and cell death. It has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and immune response.

Biochemical And Physiological Effects

Cholestane, 2,2-dimethoxy-, (5alpha)- has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. It has also been reported to reduce the production of pro-inflammatory cytokines and chemokines, such as TNF-α and IL-6, in vitro and in vivo. In addition, it has been shown to protect neurons from oxidative stress and improve cognitive function in animal models of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One of the advantages of using cholestane, 2,2-dimethoxy-, (5alpha)- in lab experiments is its relatively low toxicity compared to other chemotherapeutic agents. It has been shown to exhibit potent anti-tumor activity in vitro and in vivo without causing significant side effects. However, one of the limitations is its low solubility in aqueous solutions, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research on cholestane, 2,2-dimethoxy-, (5alpha)-. One of the areas of interest is its potential use as a therapeutic agent for cancer and inflammation. Further studies are needed to elucidate its mechanism of action and optimize its pharmacokinetic and pharmacodynamic properties. In addition, its potential use as a neuroprotective agent for neurodegenerative diseases warrants further investigation.
Conclusion:
In conclusion, cholestane, 2,2-dimethoxy-, (5alpha)- is a naturally occurring steroid with potential therapeutic applications in cancer, inflammation, and neurological disorders. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its therapeutic potential and optimize its use in clinical settings.

Synthesis Methods

Cholestane, 2,2-dimethoxy-, (5alpha)- can be synthesized from cholesterol through a series of chemical reactions. One of the commonly used methods involves the oxidation of cholesterol with chromium trioxide in acetic acid to form 5α,6α-epoxycholestan-3β-ol. The product can be further purified through column chromatography.

Scientific Research Applications

Cholestane, 2,2-dimethoxy-, (5alpha)- has been studied for its potential therapeutic applications in cancer, inflammation, and neurological disorders. It has been shown to exhibit anti-inflammatory and anti-tumor properties in vitro and in vivo. In addition, it has been reported to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.

properties

CAS RN

18003-84-4

Product Name

Cholestane, 2,2-dimethoxy-, (5alpha)-

Molecular Formula

C29H52O2

Molecular Weight

432.7 g/mol

IUPAC Name

(5S,8R,9S,10S,13R,14S,17R)-2,2-dimethoxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene

InChI

InChI=1S/C29H52O2/c1-20(2)9-8-10-21(3)24-13-14-25-23-12-11-22-15-18-29(30-6,31-7)19-28(22,5)26(23)16-17-27(24,25)4/h20-26H,8-19H2,1-7H3/t21-,22+,23+,24-,25+,26+,27-,28+/m1/s1

InChI Key

IKXKJTMLMUUQNB-IBGXMBOKSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC(CC4)(OC)OC)C)C

SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CC(CC4)(OC)OC)C)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CC(CC4)(OC)OC)C)C

synonyms

2,2-Dimethoxy-5α-cholestane

Origin of Product

United States

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